3-Amino-4,5-dimethoxybenzonitrile
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Overview
Description
3-Amino-4,5-dimethoxybenzonitrile is an organic compound with the molecular formula C9H10N2O2 It is a derivative of benzonitrile, characterized by the presence of amino and methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4,5-dimethoxybenzonitrile typically involves the nitration of 1-benzoylamino-2,5-dimethoxybenzene, followed by hydrolysis to obtain 1-amino-2,5-dimethoxy-4-nitrobenzene. This intermediate is then subjected to the Cyan-Sandmeyer reaction to produce 4-nitro-2,5-dimethoxybenzonitrile, which is subsequently reduced using sodium sulfide to yield this compound .
Industrial Production Methods: Industrial production methods often involve bromination of 1-acylamino-2,5-dialkoxybenzenes, followed by conversion to the desired product using various oxidizing agents such as chlorine, concentrated sulfuric acid, or oleum .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4,5-dimethoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline-2,4(1H,3H)-diones using carbon dioxide and ionic liquids as catalysts.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can react with diazonium salts to produce colored products.
Common Reagents and Conditions:
Oxidation: Ionic liquids such as 1-butyl-3-methylimidazolium acetate are used as both solvent and catalyst.
Reduction: Sodium sulfide is commonly used for reduction reactions.
Substitution: Diazonium salts are used for substitution reactions.
Major Products Formed:
- Quinazoline-2,4(1H,3H)-diones from oxidation reactions .
- Amines from reduction reactions.
- Colored azo compounds from substitution reactions.
Scientific Research Applications
3-Amino-4,5-dimethoxybenzonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of selective serotonin 2A receptor agonists, such as 25CN-NBOH.
Biology: The compound is utilized in the study of 5-HT2AR signaling in various animal models.
Medicine: It plays a role in the development of new pharmaceutical compounds with potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-Amino-4,5-dimethoxybenzonitrile involves its interaction with molecular targets such as serotonin receptors. As a precursor to serotonin 2A receptor agonists, it influences the signaling pathways associated with these receptors, thereby affecting various physiological processes.
Comparison with Similar Compounds
- 2-Amino-4,5-dimethoxybenzonitrile
- 4-Amino-5-cyanoveratrole
- 6-Amino-3,4-dimethoxybenzonitrile
Comparison: 3-Amino-4,5-dimethoxybenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown higher efficacy in certain synthetic and pharmacological applications.
This article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
3-amino-4,5-dimethoxybenzonitrile |
InChI |
InChI=1S/C9H10N2O2/c1-12-8-4-6(5-10)3-7(11)9(8)13-2/h3-4H,11H2,1-2H3 |
InChI Key |
VJKDXLVLGNMOAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)N)C#N |
Origin of Product |
United States |
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